7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione
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Overview
Description
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by the presence of a chlorine atom at the 7th position, a methyl group at the 1st position, and a thione group at the 4th position of the benzothiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization with methyl isothiocyanate. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazine derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In terms of its anticancer properties, it may inhibit specific enzymes involved in cell proliferation pathways .
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-one: Similar structure but with a ketone group instead of a thione group.
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-sulfoxide: An oxidized form of the thione compound.
7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-sulfone: Another oxidized derivative with a sulfone group.
Uniqueness
The presence of the thione group in 7-Chloro-1-methyl-1,2-dihydro-4H-3,1-benzothiazine-4-thione imparts unique chemical reactivity compared to its ketone, sulfoxide, and sulfone analogs. This makes it particularly useful in specific synthetic applications and research contexts .
Properties
CAS No. |
83388-41-4 |
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Molecular Formula |
C9H8ClNS2 |
Molecular Weight |
229.8 g/mol |
IUPAC Name |
7-chloro-1-methyl-2H-3,1-benzothiazine-4-thione |
InChI |
InChI=1S/C9H8ClNS2/c1-11-5-13-9(12)7-3-2-6(10)4-8(7)11/h2-4H,5H2,1H3 |
InChI Key |
PTAQJSFSHLLBRY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CSC(=S)C2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
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